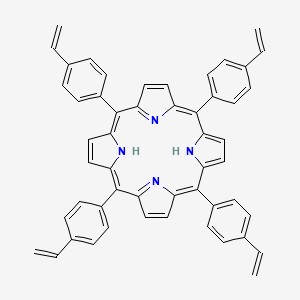
Tetra(4'-vinylphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(4’-vinylphenyl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four vinylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds known for their distinctive macrocyclic structure, which consists of four pyrrole-type rings linked by methine bridges. These compounds are notable for their roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetra(4’-vinylphenyl)porphyrin typically involves the condensation of 4-Β-halogenethylbenzaldehyde with pyrrole, followed by dehydrohalogenation of the resulting tetra(4’-halogenethylphenyl)porphyrins
Industrial Production Methods: While specific industrial production methods for tetra(4’-vinylphenyl)porphyrin are not extensively documented, the general approach involves large-scale synthesis using similar condensation and dehydrohalogenation reactions. The use of acidic ionic liquids as catalytic media has been explored to improve the efficiency and yield of porphyrin synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetra(4’-vinylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl groups can be reduced to form ethylphenyl groups.
Substitution: The vinyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Ethylphenyl-substituted porphyrins.
Substitution: Halogenated or nitrated porphyrins.
Scientific Research Applications
Tetra(4’-vinylphenyl)porphyrin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which tetra(4’-vinylphenyl)porphyrin exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species (ROS). Upon light irradiation, the porphyrin ring absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Tetra(4-aminophenyl)porphyrin (TAPP): Similar structure but with amino groups instead of vinyl groups.
Tetra(4-carboxyphenyl)porphyrin (TCPP): Contains carboxyl groups, making it more hydrophilic and suitable for biomedical applications.
Tetra(4-pyridyl)porphyrin (TPyP): Features pyridyl groups, enhancing its ability to form coordination complexes with metals.
Uniqueness: Tetra(4’-vinylphenyl)porphyrin is unique due to the presence of vinyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound for the development of new materials and applications in various fields .
Properties
Molecular Formula |
C52H38N4 |
|---|---|
Molecular Weight |
718.9 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-ethenylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H38N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h5-32,53,56H,1-4H2 |
InChI Key |
XQIAXXYRVQWCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C=C)C8=CC=C(C=C8)C=C)C=C4)C9=CC=C(C=C9)C=C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















